
3-Methylenecyclobutanecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-Methylenecyclobutanecarbaldehyde, such as 2-methylenecyclobutanones, has been achieved through green and stereospecific methods. For instance, a Ca(OH)2-catalyzed aldol condensation of cyclobutanone and aldehydes under mild conditions has been developed, providing an efficient route to these structures (Yu et al., 2014). Additionally, the synthesis of β-benzyl-substituted heterocyclic carbaldehydes via transient directing group-enabled γ-C(sp3)-H arylation of 3-methylheteroarene-2-carbaldehydes has been reported, showcasing a method to access a wide range of functionalized products (Reddy et al., 2020).
Molecular Structure Analysis
The molecular structure of methylenecyclopropanes, a closely related class of compounds, has been extensively studied, revealing insights into their transition metal-catalyzed reactions and the formation of five-membered carbocycles or heterocycles (Nakamura & Yamamoto, 2002). These studies highlight the versatility of methylenecyclopropanes and by extension, compounds like 3-Methylenecyclobutanecarbaldehyde, in synthetic chemistry.
Chemical Reactions and Properties
Methylenecyclopropanes undergo various ring-opening reactions, facilitated by the release of cyclopropyl ring strain, providing a thermodynamic driving force for reactions (Shi et al., 2012). Such reactions include the Lewis or Brønsted acid-mediated transformations, yielding a variety of new compounds like cyclobutanones and tetrahydroquinolines, indicating the potential reactivity patterns of 3-Methylenecyclobutanecarbaldehyde.
Physical Properties Analysis
The physical properties of small-ring compounds, including those similar to 3-Methylenecyclobutanecarbaldehyde, have been studied, providing insights into their stability and reactivity. For example, the study of 1,3-dimethylenecyclobutane and related compounds has offered valuable information on their electronic interactions and structural characteristics (Caserio et al., 1958).
Chemical Properties Analysis
The chemical properties of 3-Methylenecyclobutanecarbaldehyde and related compounds can be inferred from studies on their synthesis and reactions. For instance, the use of 3-methylenecyclobutanones as intermediates in various synthetic routes demonstrates their reactivity and the potential to generate complex molecular architectures (Yu et al., 2015).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Recent studies have focused on the synthesis and biological evaluation of various compounds related to 3-Methylenecyclobutanecarbaldehyde. For instance, the synthesis of heterocyclic carbaldehydes, including 3-methylheteroarene-2-carbaldehydes, has been developed for creating highly selective functionalized products in good to excellent yields, some of which have shown promise in synthesizing useful synthetic intermediates (Reddy, Shaikh, & Bhat, 2020). Additionally, the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs has been explored, illustrating the biological evaluation and synthetic applications of these compounds (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Organic Synthesis and Catalysis
In the field of organic synthesis and catalysis, 3-Methylenecyclobutanecarbaldehyde and related compounds have been employed in various reactions. For example, methylenecyclopropanes (MCPs), which are structurally similar to 3-Methylenecyclobutanecarbaldehyde, have been utilized as building blocks in organic synthesis. These MCPs can undergo a variety of ring-opening reactions, providing a thermodynamic driving force for reactions (Shi, Lu, Wei, & Shao, 2012).
Antimicrobial and Antitumor Applications
There has also been interest in the potential antimicrobial and antitumor applications of compounds derived from 3-Methylenecyclobutanecarbaldehyde. For example, Schiff's bases of 4-Chloro-3-coumarin aldehyde have been synthesized and evaluated as antimicrobial agents, showing promising activity against various bacterial and fungal strains (Bairagi, Bhosale, & Deodhar, 2009). Similarly, β-carboline-based N-heterocyclic carbenes derived from related aldehydes have been investigated for their antiproliferative activity against human cancer cell lines (Dighe, Khan, Soni, Jain, Shukla, Yadav, Sen, Meeran, & Batra, 2015).
DNA Repair Mechanisms
Research has also been conducted on the role of aldehydes in DNA repair mechanisms. The Escherichia coli AlkB protein, for example, has been shown to repair DNA alkylation damage, with a focus on methylated bases in DNA (Trewick, Henshaw, Hausinger, Lindahl, & Sedgwick, 2002).
Green Chemistry and Sustainable Approaches
Lastly, sustainable approaches in the synthesis of compounds related to 3-Methylenecyclobutanecarbaldehyde are being explored. For instance, a green and stereospecific Ca(OH)2-catalyzed direct aldol condensation has been developed for the synthesis of 2-Methylenecyclobutanones, which are structurally related and could serve as useful building blocks in synthesis (Yu et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
3-methylidenecyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-2-6(3-5)4-7/h4,6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBDNJRJULIRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylenecyclobutanecarbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)
![N-(tert-butyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2493915.png)
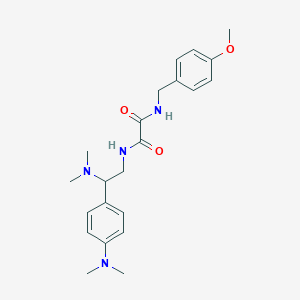
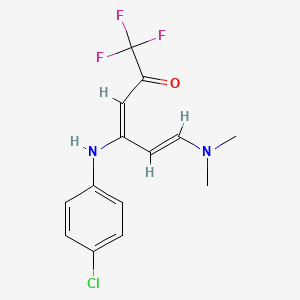
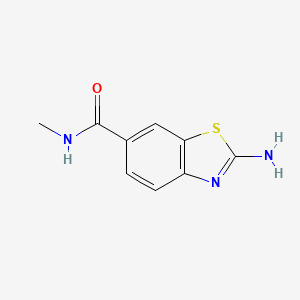
![tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2493921.png)


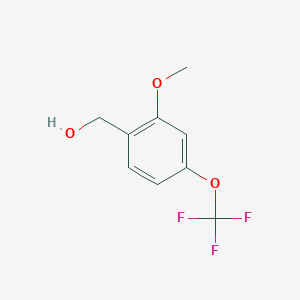
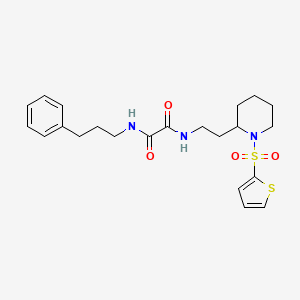
![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2493928.png)
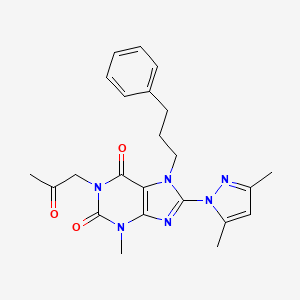
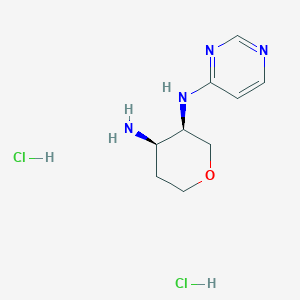
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2493936.png)